molecular formula C28H33N3O B10884397 1-[1-(3-Phenoxybenzyl)piperidin-4-yl]-4-phenylpiperazine

1-[1-(3-Phenoxybenzyl)piperidin-4-yl]-4-phenylpiperazine

Cat. No.: B10884397
M. Wt: 427.6 g/mol
InChI Key: ZBSGVXKIIFBCSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(3-PHENOXYBENZYL)-4-PIPERIDYL]-4-PHENYLPIPERAZINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxybenzyl group attached to a piperidyl ring, which is further connected to a phenylpiperazine moiety. The intricate arrangement of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-PHENOXYBENZYL)-4-PIPERIDYL]-4-PHENYLPIPERAZINE typically involves multiple steps, starting with the preparation of the phenoxybenzyl intermediate. This intermediate is then reacted with piperidine and phenylpiperazine under controlled conditions to form the final compound. Common reagents used in these reactions include phenoxybenzyl chloride, piperidine, and phenylpiperazine, with solvents such as dichloromethane or ethanol. The reaction conditions often require specific temperatures and pH levels to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to maximize efficiency and minimize waste, adhering to green chemistry principles. The use of catalysts and optimized reaction conditions can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-PHENOXYBENZYL)-4-PIPERIDYL]-4-PHENYLPIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure and functionality.

    Substitution: Substitution reactions involve replacing one functional group with another, which can significantly change the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds

Scientific Research Applications

1-[1-(3-PHENOXYBENZYL)-4-PIPERIDYL]-4-PHENYLPIPERAZINE has several scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Researchers explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(3-PHENOXYBENZYL)-4-PIPERIDYL]-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenoxybenzyl derivatives and piperidyl-piperazine compounds. Examples include:

  • 3-Phenoxybenzyl alcohol
  • α-Cyano-3-phenoxybenzyl alcohol
  • N-{1-[1-(3-phenoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide

Uniqueness

What sets 1-[1-(3-PHENOXYBENZYL)-4-PIPERIDYL]-4-PHENYLPIPERAZINE apart is its specific combination of functional groups, which imparts unique chemical reactivity and potential applications. Its structure allows for diverse modifications and interactions, making it a versatile compound in various research and industrial contexts.

Properties

Molecular Formula

C28H33N3O

Molecular Weight

427.6 g/mol

IUPAC Name

1-[1-[(3-phenoxyphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine

InChI

InChI=1S/C28H33N3O/c1-3-9-25(10-4-1)30-18-20-31(21-19-30)26-14-16-29(17-15-26)23-24-8-7-13-28(22-24)32-27-11-5-2-6-12-27/h1-13,22,26H,14-21,23H2

InChI Key

ZBSGVXKIIFBCSW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC(=CC=C4)OC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.